molecular formula C16H11ClN2O B231237 3-[2-(4-chlorophenyl)vinyl]-2(1H)-quinoxalinone

3-[2-(4-chlorophenyl)vinyl]-2(1H)-quinoxalinone

Katalognummer B231237
Molekulargewicht: 282.72 g/mol
InChI-Schlüssel: JDTBHHULRIMROO-JXMROGBWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[2-(4-chlorophenyl)vinyl]-2(1H)-quinoxalinone, also known as AQ-11, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. AQ-11 is a quinoxaline derivative that has been synthesized and studied extensively for its pharmacological activities.

Wirkmechanismus

The mechanism of action of 3-[2-(4-chlorophenyl)vinyl]-2(1H)-quinoxalinone is not fully understood; however, it has been suggested that 3-[2-(4-chlorophenyl)vinyl]-2(1H)-quinoxalinone acts as a dopamine D2 receptor antagonist and a serotonin 5-HT2A receptor agonist. 3-[2-(4-chlorophenyl)vinyl]-2(1H)-quinoxalinone has also been reported to inhibit the activity of monoamine oxidase (MAO) and acetylcholinesterase (AChE).
Biochemical and Physiological Effects:
3-[2-(4-chlorophenyl)vinyl]-2(1H)-quinoxalinone has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of dopamine and serotonin in the brain, which may contribute to its antidepressant and antipsychotic properties. 3-[2-(4-chlorophenyl)vinyl]-2(1H)-quinoxalinone has also been shown to inhibit the activity of MAO and AChE, which may contribute to its potential use in the treatment of Alzheimer's disease and other neurological disorders.

Vorteile Und Einschränkungen Für Laborexperimente

3-[2-(4-chlorophenyl)vinyl]-2(1H)-quinoxalinone has several advantages and limitations for lab experiments. It has a high affinity for dopamine D2 and serotonin 5-HT2A receptors, which makes it a potential candidate for drug development. However, 3-[2-(4-chlorophenyl)vinyl]-2(1H)-quinoxalinone has poor solubility in water, which may limit its use in certain experiments. Additionally, the synthesis of 3-[2-(4-chlorophenyl)vinyl]-2(1H)-quinoxalinone is time-consuming and requires several steps, which may limit its availability for research purposes.

Zukünftige Richtungen

There are several future directions for the research of 3-[2-(4-chlorophenyl)vinyl]-2(1H)-quinoxalinone. One direction is to further investigate its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential use in combination with other drugs for the treatment of cancer. Additionally, the development of new synthesis methods for 3-[2-(4-chlorophenyl)vinyl]-2(1H)-quinoxalinone may increase its availability for research purposes.
Conclusion:
3-[2-(4-chlorophenyl)vinyl]-2(1H)-quinoxalinone is a novel compound that has shown promising results in various scientific research applications. Its potential therapeutic properties make it a potential candidate for drug development. Further research is needed to fully understand its mechanism of action and to explore its potential use in the treatment of various diseases.

Synthesemethoden

3-[2-(4-chlorophenyl)vinyl]-2(1H)-quinoxalinone can be synthesized via several methods, including the condensation reaction of 4-chlorobenzaldehyde and 2-aminophenylvinylketone, followed by cyclization with acetic anhydride. Another method involves the reaction of 4-chlorobenzaldehyde and 2-aminophenylvinylketone with ammonium acetate and acetic anhydride. The yield of 3-[2-(4-chlorophenyl)vinyl]-2(1H)-quinoxalinone synthesis ranges from 60% to 80%.

Wissenschaftliche Forschungsanwendungen

3-[2-(4-chlorophenyl)vinyl]-2(1H)-quinoxalinone has shown promising results in various scientific research applications. It has been reported to possess anticancer, antipsychotic, anticonvulsant, and antidepressant properties. 3-[2-(4-chlorophenyl)vinyl]-2(1H)-quinoxalinone has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.

Eigenschaften

Produktname

3-[2-(4-chlorophenyl)vinyl]-2(1H)-quinoxalinone

Molekularformel

C16H11ClN2O

Molekulargewicht

282.72 g/mol

IUPAC-Name

3-[(E)-2-(4-chlorophenyl)ethenyl]-1H-quinoxalin-2-one

InChI

InChI=1S/C16H11ClN2O/c17-12-8-5-11(6-9-12)7-10-15-16(20)19-14-4-2-1-3-13(14)18-15/h1-10H,(H,19,20)/b10-7+

InChI-Schlüssel

JDTBHHULRIMROO-JXMROGBWSA-N

Isomerische SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)/C=C/C3=CC=C(C=C3)Cl

SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)C=CC3=CC=C(C=C3)Cl

Kanonische SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)C=CC3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.